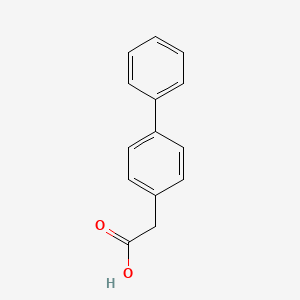

4-BIPHENYLACETIC ACID

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Rheological and Mechanical Analyses

Scientific Field: Pharmaceutics.

Application Summary: Felbinac, an active pharmaceutical ingredient (API) used clinically for the treatment of osteoarthritis, has poor solubility.

Transdermal Patch Design

Scientific Field: Pharmaceutical Technology.

Application Summary: The aim of this study was to design a novel felbinac (FEL) patch with significantly higher skin permeation amount than the commercial product SELTOUCH® using ion-pair and chemical enhancer strategy.

Methods of Application: Six complexes of FEL with organic amines were prepared by ion-pair interaction, and their formation were confirmed by differential scanning calorimetry (DSC), powder X-ray diffraction (pXRD), infrared spectroscopy (IR), and proton nuclear magnetic resonance spectroscopy (1H-NMR).

Results: Results showed that FEL-TEA was the most potential candidate both in isopropyl palmitate (IPP) solution and transdermal patches.

Postoperative Pain Treatment

Scientific Field: Clinical Pharmacology.

Application Summary: Felbinac trometamol, an anti-inflammatory and analgesic drug, has been used to treat immediate postoperative pain.

Methods of Application: The aim of this study was to evaluate the safety, tolerability, and pharmacokinetics of single or multiple intravenous infusions of felbinac trometamol in healthy Chinese volunteers.

Results: Felbinac trometamol was well tolerated in the study.

Sports Medicine

Scientific Field: Sports Medicine.

Application Summary: Felbinac is used in sports medicine for the relief of rheumatic pain, pain of non-serious arthritic conditions, and soft tissue injuries.

Methods of Application: Felbinac is applied topically as a 3% gel or 3.17% foam.

Results: The use of Felbinac results in the relief of pain and inflammation in the affected area.

Veterinary Medicine

Scientific Field: Veterinary Medicine.

Methods of Application: Felbinac is applied topically for local treatment of pain and inflammation of the musculoskeletal system.

Results: Felbinac has been found to be effective in relieving pain in animals.

Dermatology

Scientific Field: Dermatology

Application Summary: Felbinac has been used in dermatology for the treatment of inflammation and pain. .

Results: Both transdermal penetration and percutaneous absorption of Felbinac were significantly increased compared with those of Felbinac microparticles. .

Ophthalmology

Scientific Field: Ophthalmology.

Application Summary: Felbinac has been used in ophthalmology for the treatment of inflammation and pain.

Results: Both transdermal penetration and percutaneous absorption of Felbinac were significantly increased compared with those of Felbinac microparticles.

Dental Medicine

Scientific Field: Dental Medicine.

Application Summary: Felbinac is used in dental medicine for the relief of pain and inflammation.

Methods of Application: Felbinac is applied directly on to the surface of your skin as a gel or a foam.

Orthopedics

Scientific Field: Orthopedics

Application Summary: Felbinac trometamol, an anti-inflammatory and analgesic drug, has been used to treat immediate postoperative pain in orthopedics.

4-Biphenylacetic acid is an aromatic compound with the molecular formula C₁₄H₁₂O₂ and a molecular weight of 212.24 g/mol. It is recognized for its structural similarity to non-steroidal anti-inflammatory drugs and is often associated with the pharmaceutical compound Felbinac, which is used for its analgesic properties. The compound features a biphenyl moiety attached to an acetic acid group, contributing to its unique chemical behavior and biological activity.

- Esterification: Reacts with alcohols to form esters, which can be useful in synthesizing derivatives for pharmaceutical applications.

- Reduction: Can be reduced to its corresponding alcohol, 4-biphenylmethanol, using reducing agents such as lithium aluminum hydride.

- Suzuki-Miyaura Coupling: This reaction involves coupling phenylboronic acid with halogenated biphenyl derivatives to synthesize new biphenyl compounds under palladium catalysis conditions .

4-Biphenylacetic acid exhibits notable biological activity, particularly in anti-inflammatory and analgesic contexts. In experimental studies:

- It has been shown to reduce inflammation in rat models of adjuvant-induced arthritis at doses of 16 mg/kg .

- The compound effectively decreases pain responses in phenylquinone-induced writhing tests in mice, demonstrating its potential as a pain reliever (ED50 = 3.5 mg/kg) .

Several methods exist for synthesizing 4-biphenylacetic acid:

- Reduction of 4-Nitrophenylacetic Acid: This method involves reducing 4-nitrophenylacetic acid using a palladium-carbon catalyst to yield 4-aminophenylacetic acid, which is then reacted with benzene in the presence of sodium nitrite and an acid .

- Suzuki-Miyaura Coupling: This method employs phenylboronic acid and a halogenated biphenyl derivative under palladium catalysis to produce 4-biphenylacetic acid .

- Direct Acylation: Another approach involves acylating biphenyl derivatives directly using acetic anhydride or acetic acid under specific conditions.

4-Biphenylacetic acid finds applications primarily in:

- Pharmaceuticals: As a precursor or active ingredient in anti-inflammatory drugs.

- Chemical Research: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

- Material Science: Explored for its potential use in polymer chemistry due to its structural properties.

Research has indicated that 4-biphenylacetic acid interacts with various biological targets, particularly those involved in pain and inflammation pathways. Its mechanism of action is thought to involve inhibition of cyclooxygenase enzymes, similar to other non-steroidal anti-inflammatory drugs. Additionally, studies have explored its interactions with cellular receptors that modulate inflammatory responses, highlighting its therapeutic potential.

4-Biphenylacetic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Felbinac | C₁₄H₁₂O₂ | Active pharmaceutical ingredient with analgesic effects |

| 4-Biphenylmethanol | C₁₄H₁₂O | Alcohol derivative used as a solvent and reagent |

| 4-Biphenylcarboxylic Acid | C₁₄H₁₂O₂ | Acidic form used in various synthetic applications |

| Ibuprofen | C₁₃H₁₈O₂ | Popular anti-inflammatory drug with similar effects |

Uniqueness of 4-Biphenylacetic Acid:

- Unlike ibuprofen, which has a propionic acid structure, 4-biphenylacetic acid's biphenyl structure contributes to distinct pharmacological properties.

- Its dual functionality as both an aromatic compound and an acetic acid derivative makes it versatile for various

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H310 (53.61%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (53.61%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H331 (40.21%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (98.97%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

ATC Code

M02 - Topical products for joint and muscular pain

M02A - Topical products for joint and muscular pain

M02AA - Antiinflammatory preparations, non-steroids for topical use

M02AA08 - Felbinac

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Prostaglandin synthase [EC:1.14.99.1]

PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

Use Classification

Dates

2: Atapattu SN, Poole CF, Praseuth MB. System maps for retention of small neutral compounds on a biphenylsiloxane-bonded silica stationary phase in reversed-phase liquid chromatography. J Chromatogr A. 2016 Dec 23;1478:68-74. doi: 10.1016/j.chroma.2016.11.059. Epub 2016 Nov 29. PubMed PMID: 27916389.

3: Wada Y, Takaoka Y, Nozawa M, Goto M, Shimokawa KI, Ishii F. Generic selection criteria for safety and patient benefit [VI]: Comparing the physicochemical and pharmaceutical properties of brand-name, generic, and OTC felbinac tapes. Drug Discov Ther. 2017 Jan 15;10(6):300-306. doi: 10.5582/ddt.2016.01053. Epub 2016 Oct 4. PubMed PMID: 27725574.

4: Tanaka S, Hori S, Satoh H, Sawada Y. Prediction of fetal ductus arteriosus constriction by systemic and local dermatological formulations of NSAIDs based on PK/PD analysis. Int J Clin Pharmacol Ther. 2016 Oct;54(10):782-94. doi: 10.5414/CP202532. PubMed PMID: 27285464.

5: Sugimoto M, Toda Y, Hori M, Mitani A, Ichihara T, Sekine S, Kaku S, Otsuka N, Matsumoto H. Topical Anti-Inflammatory and Analgesic Effects of Multiple Applications of S(+)-Flurbiprofen Plaster (SFPP) in a Rat Adjuvant-Induced Arthritis Model. Drug Dev Res. 2016 Jun;77(4):206-11. doi: 10.1002/ddr.21314. Epub 2016 May 31. PubMed PMID: 27241582; PubMed Central PMCID: PMC5089648.

6: Ferrone V, Carlucci M, Palumbo P, Carlucci G. Bioanalytical method development for quantification of ulifloxacin, fenbufen and felbinac in rat plasma by solid-phase extraction (SPE) and HPLC with PDA detection. J Pharm Biomed Anal. 2016 May 10;123:205-12. doi: 10.1016/j.jpba.2016.01.062. Epub 2016 Feb 1. PubMed PMID: 26898973.

7: Nishi I, Kawakami T, Onodera S. Monitoring the concentrations of nonsteroidal anti-inflammatory drugs and cyclooxygenase-inhibiting activities in the surface waters of the Tone Canal and Edo River Basin. J Environ Sci Health A Tox Hazard Subst Environ Eng. 2015;50(11):1108-15. doi: 10.1080/10934529.2015.1047647. PubMed PMID: 26191985.

8: Liu N, Song W, Song T, Fang L. Design and Evaluation of a Novel Felbinac Transdermal Patch: Combining Ion-Pair and Chemical Enhancer Strategy. AAPS PharmSciTech. 2016 Apr;17(2):262-71. doi: 10.1208/s12249-015-0342-9. Epub 2015 Jun 13. PubMed PMID: 26070544; PubMed Central PMCID: PMC4984900.

9: Zheng Y, Hu X, Liu J, Wu G, Zhai Y, Wu L, Shentu J. Qualitative and quantitative analysis of felbinac and its major metabolites in human plasma and urine by liquid chromatography tandem mass spectrometry and its application after intravenous administration of felbinac trometamol injection. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Apr 1;986-987:60-8. doi: 10.1016/j.jchromb.2015.01.042. Epub 2015 Feb 9. PubMed PMID: 25706568.

10: Motoyama K, Tanida Y, Hata K, Hayashi T, Higashi T, Ishitsuka Y, Kondo Y, Irie T, Kaneko S, Arima H. Potential use of a megamolecular polysaccharide sacran as a hydrogel-based sustained release system. Chem Pharm Bull (Tokyo). 2014;62(7):636-41. Epub 2014 Apr 16. PubMed PMID: 24739952.

11: Dhaneshwar S, Kusurkar M, Bodhankar S, Bihani G. Carrier-linked mutual prodrugs of biphenylacetic acid as a promising alternative to bioprecursor fenbufen: design, kinetics, and pharmacological studies. Inflammopharmacology. 2014 Aug;22(4):235-50. doi: 10.1007/s10787-013-0194-4. Epub 2013 Nov 1. PubMed PMID: 24178955.

12: Mok NY, Chadwick J, Kellett KA, Casas-Arce E, Hooper NM, Johnson AP, Fishwick CW. Discovery of biphenylacetamide-derived inhibitors of BACE1 using de novo structure-based molecular design. J Med Chem. 2013 Mar 14;56(5):1843-52. doi: 10.1021/jm301127x. Epub 2013 Feb 22. PubMed PMID: 23374014.

13: Verhagen EA. What does therapeutic ultrasound add to recovery from acute ankle sprain? A review. Clin J Sport Med. 2013 Jan;23(1):84-5. doi: 10.1097/JSM.0b013e31827e9f1d. PubMed PMID: 23269327.

14: Wang XQ, Wang XM, Zhou TF, Dong LQ. Screening of differentially expressed genes and small molecule drugs of pediatric allergic asthma with DNA microarray. Eur Rev Med Pharmacol Sci. 2012 Dec;16(14):1961-6. PubMed PMID: 23242723.

15: Barkin RL. Topical Nonsteroidal Anti-Inflammatory Drugs: The Importance of Drug, Delivery, and Therapeutic Outcome. Am J Ther. 2015 Sep-Oct;22(5):388-407. doi: 10.1097/MJT.0b013e3182459abd. PubMed PMID: 22367354.

16: Zang L, Morikane D, Shimada Y, Tanaka T, Nishimura N. A novel protocol for the oral administration of test chemicals to adult zebrafish. Zebrafish. 2011 Dec;8(4):203-10. doi: 10.1089/zeb.2011.0726. PubMed PMID: 22181663.

17: Scott JM, Baccei C, Bain G, Broadhead A, Evans JF, Fagan P, Hutchinson JH, King C, Lorrain DS, Lee C, Prasit P, Prodanovich P, Santini A, Stearns BA. Discovery and optimization of a biphenylacetic acid series of prostaglandin D2 receptor DP2 antagonists with efficacy in a murine model of allergic rhinitis. Bioorg Med Chem Lett. 2011 Nov 1;21(21):6608-12. doi: 10.1016/j.bmcl.2011.01.024. Epub 2011 Jan 11. PubMed PMID: 21958540.

18: Takayama K, Hirose A, Suda I, Miyazaki A, Oguchi M, Onotogi M, Fotopoulos G. Comparison of the anti-inflammatory and analgesic effects in rats of diclofenac-sodium, felbinac and indomethacin patches. Int J Biomed Sci. 2011 Sep;7(3):222-9. PubMed PMID: 23675240; PubMed Central PMCID: PMC3614831.

19: Ishiguro T, Morishita E, Iohara D, Hirayama F, Wada K, Motoyama K, Arima H, Uekama K. Some pharmaceutical and inclusion properties of 2-hydroxybutyl-β-cyclodextrin derivative. Int J Pharm. 2011 Oct 31;419(1-2):161-9. doi: 10.1016/j.ijpharm.2011.07.044. Epub 2011 Aug 5. PubMed PMID: 21839823.

20: Kasuya F, Miwa Y, Kazumi M, Inoue H, Ohta H. Effect of enoxacin, felbinac, and sparfloxacin on fatty acid metabolism and glucose concentrations in rat tissues. Int J Toxicol. 2011 May;30(3):367-76. doi: 10.1177/1091581810397619. Epub 2011 Jun 1. PubMed PMID: 21633127.